![molecular formula C8H14O5S2 B13749359 1,1'-(Oxybis(ethylenesulphonyl))diethylene CAS No. 3088-18-4](/img/no-structure.png)
1,1'-(Oxybis(ethylenesulphonyl))diethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Oxybis(ethylenesulphonyl))diethylene is a chemical compound with the molecular formula C8H14O5S2 and a molecular weight of 254.321 g/mol . It is also known by its systematic name, 1,1’-[oxybis(ethylenesulphonyl)]diethylene . This compound is characterized by the presence of two ethylenesulphonyl groups connected by an oxygen bridge, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Oxybis(ethylenesulphonyl))diethylene typically involves the reaction of ethylene oxide with ethanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions generally include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of 1,1’-(Oxybis(ethylenesulphonyl))diethylene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Oxybis(ethylenesulphonyl))diethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted compounds depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1,1’-(Oxybis(ethylenesulphonyl))diethylene has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Oxybis(ethylenesulphonyl))diethylene
- 1,1’-(Oxybis(ethylenesulphonyl))diethane
- 1,1’-(Oxybis(ethylenesulphonyl))dimethane
Uniqueness
1,1’-(Oxybis(ethylenesulphonyl))diethylene is unique due to its specific structure, which provides distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions and form stable products makes it a valuable compound in both research and industrial applications .
Eigenschaften
3088-18-4 | |
Molekularformel |
C8H14O5S2 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
1-ethenylsulfonyl-2-(2-ethenylsulfonylethoxy)ethane |
InChI |
InChI=1S/C8H14O5S2/c1-3-14(9,10)7-5-13-6-8-15(11,12)4-2/h3-4H,1-2,5-8H2 |
InChI-Schlüssel |
OYTMCDCWKVWQET-UHFFFAOYSA-N |
Kanonische SMILES |
C=CS(=O)(=O)CCOCCS(=O)(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.